molecular formula C16H19N7O3S B2931741 3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide CAS No. 1021038-76-5

3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide

Katalognummer: B2931741
CAS-Nummer: 1021038-76-5
Molekulargewicht: 389.43
InChI-Schlüssel: RHOWWXMPZRJFRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide” is a sulfonamide derivative featuring a pyridazine core substituted with a pyridin-2-ylamino group and linked via an ethylamino chain to a 3,5-dimethylisoxazole sulfonamide moiety.

Eigenschaften

IUPAC Name

3,5-dimethyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S/c1-11-16(12(2)26-23-11)27(24,25)19-10-9-18-14-6-7-15(22-21-14)20-13-5-3-4-8-17-13/h3-8,19H,9-10H2,1-2H3,(H,18,21)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOWWXMPZRJFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3,5-Dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H23N5O3S
  • Molecular Weight : 425.51 g/mol
  • CAS Number : 453562-69-1

The structural formula can be represented as follows:

C22H23N5O3S\text{C}_{22}\text{H}_{23}\text{N}_{5}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and signaling pathways. It has been shown to act as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle and are often implicated in cancer progression .

Anticancer Activity

Research indicates that 3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including prostate cancer (PC3 cells) and colorectal cancer (HT-29 cells). The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Cell Line IC50 (µM) Mechanism
PC35.2Apoptosis induction
HT-294.8Cell cycle arrest (G1 phase)

Inhibition of Kinases

The compound is noted for its selective inhibition of CDK4 and CDK6, which are critical for cell cycle progression. This inhibition leads to reduced phosphorylation of retinoblastoma protein (Rb), thereby blocking cell cycle progression from G1 to S phase .

Study 1: Efficacy in Prostate Cancer Models

A study conducted on PC3 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells exhibited increased markers for early and late apoptosis.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models have shown that administration of this compound led to a marked decrease in tumor growth rates compared to control groups. The tumors were analyzed histologically, showing increased necrosis and decreased mitotic figures in treated groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound can be compared to structurally related molecules, such as the pyridazine and isoxazole derivatives reported in Molecules (2011) . Below is a systematic analysis:

Structural and Functional Differences

Compound ID/Name Core Structure Key Substituents/Modifications Hypothesized Impact on Properties
3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide (Target) Pyridazine + Isoxazole - Pyridin-2-ylamino group on pyridazine
- Ethylamino linker
- 3,5-dimethylisoxazole sulfonamide
Enhanced solubility (sulfonamide group) and potential for hydrogen bonding with biological targets
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine + Benzene - Pyridazin-3-yl group
- Phenethylamino linker
- Ethyl ester
Reduced solubility (ester group) but improved membrane permeability
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Pyridazine + Benzene - 6-methylpyridazine substituent
- Ethyl ester
Increased steric hindrance; possible metabolic stability due to methyl group
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole + Benzene - 3-methylisoxazole
- Thioether linker
Enhanced electron-withdrawing effects (thioether) may alter binding affinity
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Isoxazole + Benzene - Ether linker instead of thioether Improved oxidative stability but reduced nucleophilicity

Key Findings from Analogs

Bioactivity :

  • Pyridazine derivatives (e.g., I-6230 and I-6232) demonstrated moderate kinase inhibitory activity in preliminary screens, suggesting that the pyridazine core contributes to target engagement .
  • Isoxazole-containing compounds (e.g., I-6373, I-6473) showed varied efficacy in cell-based assays, likely due to differences in linker chemistry (thioether vs. ether) affecting redox interactions .

Solubility and Permeability :

  • The sulfonamide group in the target compound may confer better aqueous solubility compared to ester-based analogs (e.g., I-6230), which are more lipophilic .
  • Thioether linkers (I-6373) could enhance metabolic stability but may reduce solubility compared to ethers (I-6473) .

However, this may also increase synthetic complexity compared to rigid phenethyl-based analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.